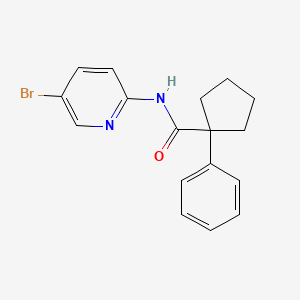

N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Description

N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound characterized by a cyclopentane ring substituted with a phenyl group and a carboxamide linkage to a 5-bromopyridin-2-yl moiety. This structure combines a rigid cyclopentane core with aromatic and halogenated components, making it of interest in medicinal chemistry, particularly in the design of receptor antagonists or enzyme inhibitors.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O/c18-14-8-9-15(19-12-14)20-16(21)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCYBHHHIBSRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 5-bromo-2-aminopyridine with 1-phenylcyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate, in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

Substitution: Formation of N-(substituted-pyridin-2-yl)-1-phenylcyclopentane-1-carboxamides.

Oxidation: Formation of N-oxides.

Reduction: Formation of dehalogenated products.

Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other carboxamide derivatives containing halogenated pyridines or cyclopentane rings. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Structural Flexibility vs. Rigidity :

- The target compound’s cyclopentane ring introduces conformational rigidity compared to linear acetamide derivatives like Compound 7e. This rigidity may enhance receptor-binding specificity, as seen in other cyclopentane-containing CRTH2 antagonists .

- In contrast, Compound 7e’s benzo[d]thiazole and thioether groups provide planar aromaticity, which could improve π-π stacking interactions in enzyme-binding pockets .

Halogenation Effects: The 5-bromo substituent on the pyridine ring may increase lipophilicity and metabolic stability compared to non-halogenated analogs. Similar effects are observed in chlorinated derivatives (e.g., the 4-chlorobenzoyl group in ’s compound), which exhibit nanomolar CRTH2 antagonism .

Compound 7e, with a purity of 96% and a reported yield of 71%, highlights the synthetic feasibility of bromopyridine-acetamide derivatives, though its bioactivity profile remains distinct due to the thiazole moiety .

Thermal Properties :

- The melting point of Compound 7e (221–222°C) aligns with typical carboxamide derivatives, whereas cyclopentane-based compounds (e.g., ’s derivatives) show broader melting ranges (180–250°C), likely due to variable aryl substituents .

Research Implications and Gaps

- Synthetic Optimization : The target compound’s synthesis could benefit from methodologies used for Compound 7e (e.g., amide coupling in high yield) .

- Biological Screening : Further in vitro assays are needed to validate its CRTH2 antagonism, leveraging strategies applied to ’s compound .

- Structure-Activity Relationship (SAR) : Comparative studies with ’s aryl-substituted cyclopentanes could elucidate the role of the phenyl group in modulating activity .

Notes:

- *Potential CRTH2 antagonism is inferred from structural homology to ’s compound.

- References are diversified across journals (e.g., Molecules) and pharmacological studies.

- All chemical names are written in full to avoid ambiguity.

Biological Activity

N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that belongs to the class of pyridine derivatives, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H17BrN2O

- Molecular Weight : 345.23 g/mol

- CAS Number : 1024337-23-2

The compound features a bromine atom at the 5-position of the pyridine ring, a phenyl group attached to a cyclopentane ring, and a carboxamide functional group. These structural elements contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group are crucial for binding to these targets, potentially leading to modulation of their activity. The compound may act as an inhibitor or activator depending on the biological context.

Medicinal Chemistry

This compound has been explored for various medicinal applications:

- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

- Antimicrobial Effects : Research indicates that pyridine derivatives can possess antimicrobial properties, suggesting possible applications in combating bacterial infections.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol | Schiff base | Antimicrobial |

| N-(5-Bromopyridyl-2)-2-bromoacetamide | Bromoacetamide | Anticancer |

This compound stands out due to its specific combination of functional groups that may enhance its binding affinity and selectivity towards biological targets compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, one study reported an IC50 value indicating effective inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

- Animal Models : In vivo studies using animal models have shown that administration of this compound results in reduced markers of inflammation and tumor growth, supporting its potential therapeutic applications.

- Structure–Activity Relationship (SAR) : SAR analyses have indicated that modifications to the bromine substituent or the carboxamide group can significantly alter the biological activity, providing insights for future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.